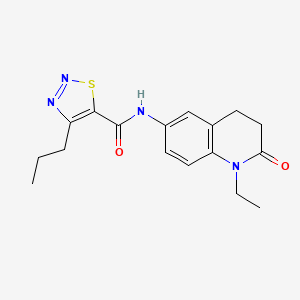

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound combining a tetrahydroquinolinone scaffold with a 1,2,3-thiadiazole-carboxamide moiety. The 1,2,3-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is known for its electron-deficient properties and role in agrochemicals/pharmaceuticals, often contributing to enhanced metabolic stability or ligand-receptor interactions . The 4-propyl substituent on the thiadiazole may influence lipophilicity and membrane permeability, while the ethyl group on the tetrahydroquinolinone could modulate steric effects.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-3-5-13-16(24-20-19-13)17(23)18-12-7-8-14-11(10-12)6-9-15(22)21(14)4-2/h7-8,10H,3-6,9H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTQUGVCKQYONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps The starting material is often a quinoline derivative, which undergoes a series of reactions to introduce the ethyl, oxo, and tetrahydroquinoline groups The thiadiazole ring is then formed through cyclization reactions involving appropriate reagents and conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibit anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by modulating specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This application is particularly relevant for conditions such as arthritis or chronic inflammatory diseases.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property can be leveraged to develop biochemical probes for studying enzyme interactions and cellular pathways .

Biochemical Probes

Due to its structural characteristics, this compound is being explored as a biochemical probe to study enzyme-substrate interactions. Such studies can provide insights into the mechanisms of various biological processes and disease states .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic processes . Further research is necessary to evaluate the efficacy of this compound against specific pathogens.

Material Science

In addition to its biological applications, this compound can serve as a building block in organic synthesis for creating more complex molecules. Its unique chemical structure allows for the development of new materials with tailored properties for industrial applications .

Synthesis of Novel Compounds

The compound's synthesis can be optimized using various catalytic methods involving transition metals such as palladium or copper. This approach can enhance the efficiency of producing derivatives with potentially improved properties .

Study on Anticancer Properties

A study published in a peer-reviewed journal highlighted the anticancer activity of similar tetrahydroquinoline derivatives. The results indicated significant inhibition of cell proliferation in breast cancer cell lines when treated with these compounds. The mechanism was attributed to the induction of apoptosis through caspase activation .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory effects of related compounds showed that they could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations

Core Heterocycle Differences: The target compound’s 1,2,3-thiadiazole differs from IVf’s pyrimidine ring . QOD and ICD feature benzodioxol and indole cores, respectively, which are associated with distinct target affinities (e.g., falcipain protease inhibition) .

Substituent Effects :

- The 4-propyl group on the thiadiazole in the target compound may increase lipophilicity relative to IVf’s 3,4-dichlorophenyl substituent, which introduces steric bulk and electronegativity .

- QOD’s oxamide bridge and ICD’s biphenyl carbonyl group suggest divergent binding modes in enzyme inhibition compared to the target’s carboxamide-thiadiazole motif .

Propiconazole, a triazole fungicide, highlights the role of heterocycles in agrochemical design, though its dichlorophenyl group contrasts with the target’s aliphatic substituents .

Synthetic Feasibility :

- The synthesis of IVf via a Biginelli-type reaction (yield: 95%) suggests that the target compound could be synthesized through analogous multicomponent reactions, though the thiadiazole incorporation may require specialized protocols .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound features a tetrahydroquinoline core linked to a thiadiazole moiety. The presence of an ethyl group enhances lipophilicity, while the thiadiazole ring is known for its pharmacological properties.

Chemical Formula : C_{15}H_{18}N_{4}O_{2}S

Molecular Weight : 318.39 g/mol

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Receptor Modulation : It can interact with cell surface receptors to alter signaling pathways.

- DNA/RNA Interaction : Potential binding to nucleic acids could affect gene expression and protein synthesis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds structurally related to thiadiazoles have shown effectiveness against various pathogens including Staphylococcus aureus and Candida albicans .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Antiviral Effects

Recent findings indicate promising antiviral activity against viruses such as influenza A and Coxsackievirus B3 . This positions the compound as a potential candidate for antiviral drug development.

Data Tables

Case Studies

Several studies have explored the biological activities of related compounds:

- Thiadiazole Derivatives : A series of thiadiazole compounds were synthesized and evaluated for their antimicrobial activity against Candida albicans and Staphylococcus aureus, showing promising results that support further investigation into their structure-activity relationships (SAR) .

- Anticancer Research : Compounds similar to this compound were assessed for their ability to inhibit proliferation in various cancer cell lines. Results indicated significant cytotoxicity at low concentrations .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with functionalized tetrahydroquinoline and thiadiazole precursors. A common approach includes:

- Step 1 : Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamide with N-phenylhydrazinecarboxamide in refluxing acetonitrile to form a thiourea intermediate.

- Step 2 : Cyclization in DMF using iodine and triethylamine to generate the thiadiazole core, with sulfur elimination as a byproduct . Key intermediates include chlorinated ethylcarboxamides and hydrazine derivatives, confirmed via - and -NMR spectroscopy .

Q. Which spectroscopic methods are critical for structural confirmation?

- -NMR : Identifies proton environments, e.g., ethyl groups (δ 1.2–1.5 ppm) and tetrahydroquinoline NH (δ 8.5–9.0 ppm).

- -NMR : Confirms carbonyl (C=O, δ 165–175 ppm) and thiadiazole ring carbons (δ 150–160 ppm).

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm) and thiadiazole C-S bonds (~680 cm) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, noting pH-dependent efficacy as observed in related thiadiazoles .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values .

Advanced Research Questions

Q. How can the cyclization step be optimized to improve yield and purity?

- Solvent Variation : Test polar aprotic solvents (DMF vs. DMSO) to stabilize transition states.

- Catalyst Screening : Replace iodine with milder oxidants (e.g., CuI or TEMPO) to reduce side reactions.

- Reaction Time : Monitor via TLC to terminate cyclization before byproduct formation .

Q. How should researchers resolve contradictions in spectral data for derivatives?

- 2D NMR (HMBC/HSQC) : Resolve ambiguous -NMR signals by correlating proton-carbon couplings.

- X-ray Crystallography : Resolve regiochemical ambiguities in thiadiazole substitution patterns .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for validation .

Q. What computational strategies predict biological targets or mechanisms?

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinases (e.g., GSK-3β) or antimicrobial targets (e.g., bacterial topoisomerases). Prioritize binding poses with ΔG < -7 kcal/mol .

- QSAR Modeling : Corstruct 3D-QSAR models using steric/electronic descriptors from analogous thiadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.